

In-Depth Technical Guide: Solubility of Solvent Red 49 in Organic Solvents

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Compound of Interest

Compound Name: Solvent Red 49

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This technical guide provides a comprehensive overview of the solubility of **Solvent Red 49** (C.I. 45170:1), a xanthene dye also known as Rhodamine B base. Understanding the solubility of this compound is critical for its application in various fields, including industrial dyeing, formulation of inks and coatings, and as a fluorescent tracer in scientific research. This document collates available solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual workflow to guide researchers in their experimental design.

Core Concepts in Solubility

Solvent Red 49, with the chemical formula $C_{28}H_{30}N_2O_3$, is a non-polar molecule, a characteristic that fundamentally dictates its solubility profile.^[1] Its molecular structure allows it to dissolve readily in organic solvents and oils, which is the basis for its classification as a 'solvent' dye.^[1] The principle of "like dissolves like" is paramount; the non-polar nature of **Solvent Red 49** leads to favorable interactions with non-polar or weakly polar organic solvents, while exhibiting poor solubility in highly polar solvents like water.^[1]

Quantitative and Qualitative Solubility Data

The solubility of **Solvent Red 49** has been reported across a range of organic solvents. The following table summarizes the available quantitative and qualitative data from various sources. It is important to note that quantitative values are limited and may vary between sources,

potentially due to differences in experimental conditions such as temperature and purity of the dye and solvent.

Solvent	Chemical Class	Quantitative Solubility	Qualitative Solubility	Source(s)
Alcohols				
Ethanol	Protic	1 mg/mL[2]	Soluble, with strong fluorescence[3][4][5], Very Soluble[6]	[2][3][4][5][6]
Methanol	Protic	1 mg/mL[2]	Very Soluble[6]	[2][6]
Ketones				
Acetone	Aprotic	-	Slightly Soluble[3][4][5][7], Soluble[7]	[3][4][5][7]
Ethers				
Ethylene Glycol Ether (Cellosolve)	Aprotic	-	Soluble[3][5], Easily Soluble[4]	[3][4][5]
Aromatics				
Benzene	Aprotic	-	Slightly Soluble[6]	[6]
Xylene	Aprotic	-	Soluble[7]	[7]
Esters				
Ethyl Acetate	Aprotic	-	Slightly Soluble[6]	[6]
Hydrocarbons				
Mineral Oil	Non-polar	-	Slightly Soluble[6]	[6]
Paraffin Wax	Non-polar	-	Slightly Soluble[6]	[6]

Aqueous				
Water	Protic	1 mg/mL[2]	Insoluble[7], Soluble (for blue light red)[3][5]	[2][3][5][7]

Note: There is conflicting information regarding the solubility of **Solvent Red 49** in water. While some sources state it is insoluble, others suggest it is soluble, producing a blue-light red color with strong fluorescence. This discrepancy may be due to the presence of impurities or differences in the form of the dye (base vs. salt).

Experimental Protocol for Solubility Determination

While specific, standardized protocols for determining the solubility of **Solvent Red 49** are not widely published, a general methodology can be adapted from established guidelines for organic compounds, such as those from the OECD (Organisation for Economic Co-operation and Development) and ASTM International. The following protocol outlines a robust flask method for determining the solubility of **Solvent Red 49** in a given organic solvent.

Objective: To determine the saturation mass concentration of **Solvent Red 49** in a specific organic solvent at a defined temperature.

Materials:

- **Solvent Red 49** (high purity, with known assay)
- Selected organic solvent(s) (analytical grade or higher)
- Glass flasks with stoppers or screw caps
- Constant temperature shaker bath or incubator
- Analytical balance (readable to at least 0.1 mg)
- Centrifuge (optional)
- Syringe filters (chemically compatible with the solvent, e.g., PTFE)

- UV-Vis Spectrophotometer
- Volumetric flasks and pipettes
- Quartz cuvettes

Procedure:

- Preparation of a Calibration Curve: a. Prepare a stock solution of **Solvent Red 49** in the chosen solvent of a known concentration. b. Perform a series of dilutions to create at least five standard solutions of varying, known concentrations. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for **Solvent Red 49** in that solvent using the UV-Vis spectrophotometer. d. Plot a graph of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).
- Equilibration: a. Add an excess amount of **Solvent Red 49** to a flask containing a known volume of the solvent. The excess solid should be clearly visible. b. Tightly seal the flask to prevent solvent evaporation. c. Place the flask in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required for saturation (e.g., 24-48 hours).
- Sample Preparation and Analysis: a. After equilibration, allow the flask to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle. b. Carefully withdraw a sample of the supernatant using a pipette. To avoid transferring solid particles, it may be beneficial to first centrifuge the sample at the experimental temperature. c. Filter the sample through a syringe filter that has been pre-wetted with the solvent to remove any remaining suspended particles. d. Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. e. Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer.
- Calculation of Solubility: a. Using the absorbance of the diluted sample and the calibration curve equation, calculate the concentration of the diluted solution. b. Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of **Solvent Red 49** in the solvent at the experimental temperature.

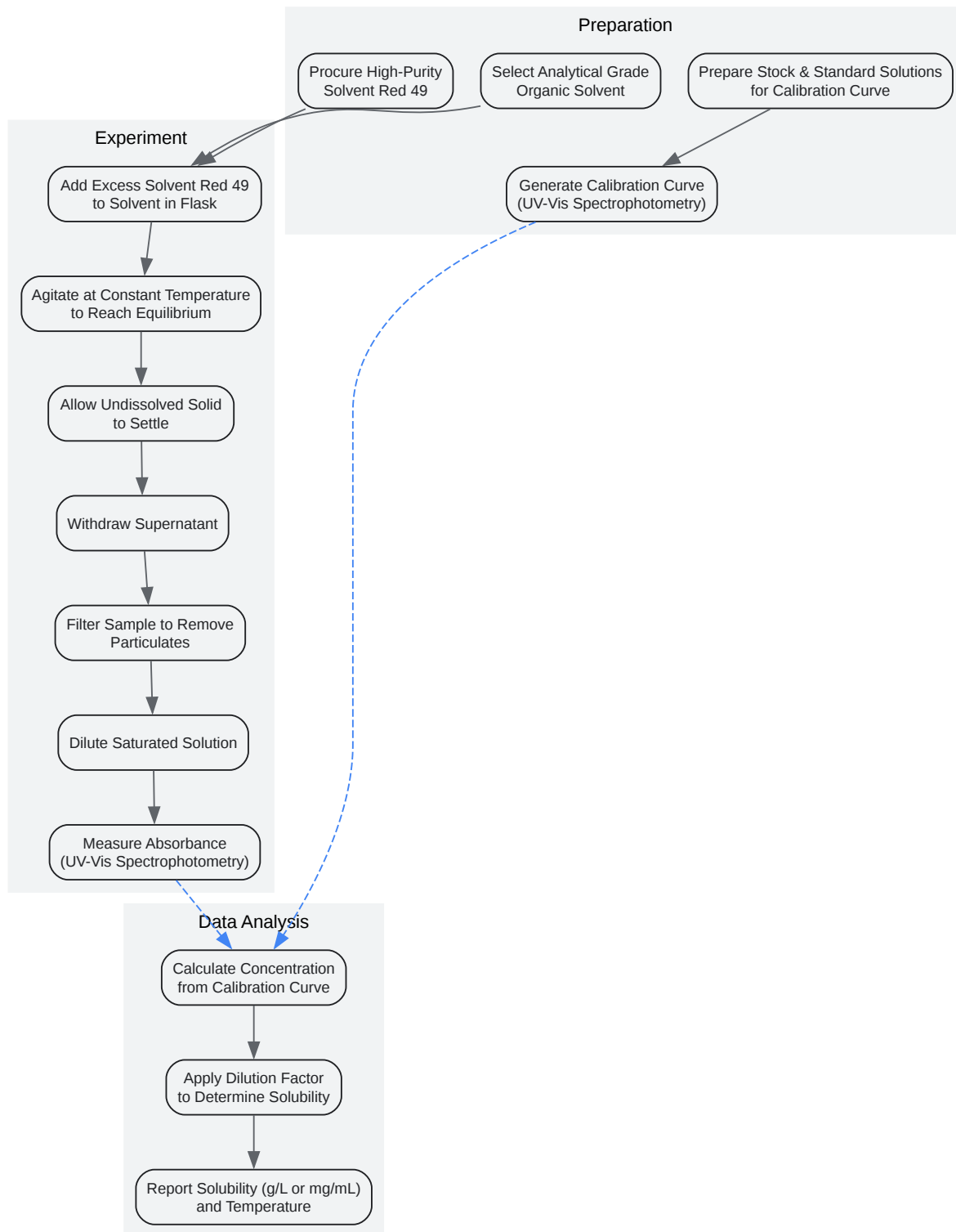
Data Reporting:

The solubility should be reported in units of g/L or mg/mL, and the experimental temperature must be specified. It is also good practice to report the purity of the **Solvent Red 49** used.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of **Solvent Red 49** in an organic solvent.

Workflow for Solubility Determination of Solvent Red 49

[Click to download full resolution via product page](#)Caption: Workflow for Determining the Solubility of **Solvent Red 49**.

Conclusion

The solubility of **Solvent Red 49** is a key parameter for its effective use in various applications. While qualitative data suggests good solubility in many common organic solvents, quantitative data is sparse. The provided experimental protocol offers a standardized approach for researchers to determine the solubility of **Solvent Red 49** in solvents relevant to their specific research and development needs. Adherence to a rigorous, well-documented experimental procedure is essential for generating reliable and comparable solubility data.

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